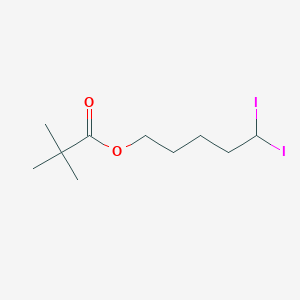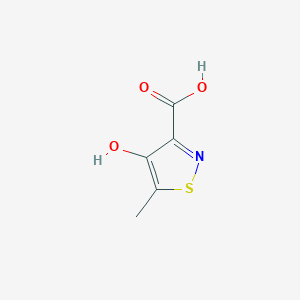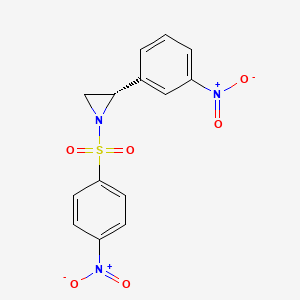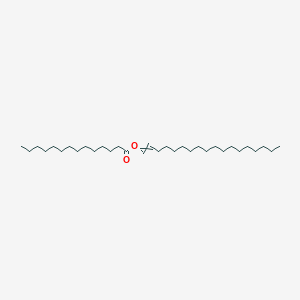
5,5-Diiodopentyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diiodopentyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C10H18I2O2 It is an ester derived from propanoic acid and is characterized by the presence of two iodine atoms attached to the pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diiodopentyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 5,5-diiodopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diiodopentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of various substituted esters or amides.
Reduction: Formation of 5,5-diiodopentanol.
Oxidation: Formation of 2,2-dimethylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
5,5-Diiodopentyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for other iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential as a radiopharmaceutical agent in diagnostic imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5,5-diiodopentyl 2,2-dimethylpropanoate depends on its application. In radiolabeling, the iodine atoms can be detected using imaging techniques, allowing for the visualization of biological processes. The ester functional group can undergo hydrolysis in biological systems, releasing the active components that interact with molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodopentyl 2,2-dimethylpropanoate: Similar structure but with only one iodine atom.
5,5-Dibromopentyl 2,2-dimethylpropanoate: Bromine atoms instead of iodine.
5,5-Dichloropentyl 2,2-dimethylpropanoate: Chlorine atoms instead of iodine.
Uniqueness
5,5-Diiodopentyl 2,2-dimethylpropanoate is unique due to the presence of two iodine atoms, which enhances its utility in radiolabeling and imaging applications. The iodine atoms provide higher atomic mass and better detection sensitivity compared to bromine or chlorine analogs .
Propiedades
Número CAS |
823180-28-5 |
|---|---|
Fórmula molecular |
C10H18I2O2 |
Peso molecular |
424.06 g/mol |
Nombre IUPAC |
5,5-diiodopentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h8H,4-7H2,1-3H3 |
Clave InChI |
WOXGQZQMVDZXKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCCC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)



![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)

![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)

